molecular formula C8H16N2OS B2431461 N-(2-Methylsulfanylethyl)pyrrolidine-1-carboxamide CAS No. 1595579-30-8

N-(2-Methylsulfanylethyl)pyrrolidine-1-carboxamide

Cat. No. B2431461
CAS RN: 1595579-30-8
M. Wt: 188.29
InChI Key: DRAIKTQPQUDOAQ-UHFFFAOYSA-N
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Description

“N-(2-Methylsulfanylethyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The compound’s IUPAC name is “N-(2-(methylthio)ethyl)pyrrolidine-1-carboxamide” and its InChI code is "1S/C8H16N2OS/c1-12-7-4-9-8(11)10-5-2-3-6-10/h2-7H2,1H3,(H,9,11)" .


Synthesis Analysis

The synthesis of pyrrolidine-based compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Specific synthesis methods for “this compound” are not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 188.29 . Other specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Organic Synthesis and Ligand Development

A new class of amide ligands derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine, similar in structure to N-(2-Methylsulfanylethyl)pyrrolidine-1-carboxamide, has been shown to be effective in Cu-catalyzed coupling reactions. These ligands facilitate the metal-catalyzed coupling of (hetero)aryl chlorides with sulfinic acid salts, producing pharmaceutically important (hetero)aryl methylsulfones in good to excellent yields. This innovation opens new pathways in the synthesis of sulfone-based compounds with potential pharmaceutical applications (D. Ma et al., 2017).

DNA Interaction and Antimicrobial Activity

Research into peptides that bind in the minor groove of DNA has led to the development of synthetic analogs such as pyridine-2-carboxamide-netropsin. These peptides show specific binding to DNA sequences, offering potential as tools for gene expression regulation and as antimicrobial agents against resistant strains of bacteria. The findings suggest that modifications to the pyridine-carboxamide structure can significantly influence DNA binding specificity and potency (W. Wade et al., 1992).

Development of Antimicrobial Agents

The synthesis of Schiff bases and 2-azetidinones from pyridine-carboxamide derivatives has been explored for their potential as antimicrobial agents. These compounds, upon screening, have shown significant bactericidal and fungicidal activities, comparable to known antibiotics like streptomycin and fusidic acid. This research indicates that pyridine-carboxamide frameworks could serve as a basis for developing new antimicrobial drugs (M. Al-Omar & A. Amr, 2010).

Pharmaceutical Cocrystal Development

The novel carboxamide-pyridine N-oxide synthon has been shown to assemble in a triple helix architecture, which has been exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide. This research illustrates the potential of carboxamide and pyridine derivatives in crystal engineering, potentially enhancing the solubility and bioavailability of pharmaceutical compounds (L. Reddy et al., 2006).

Future Directions

Pyrrolidine-based compounds, including “N-(2-Methylsulfanylethyl)pyrrolidine-1-carboxamide”, have potential for further exploration in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

N-(2-methylsulfanylethyl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS/c1-12-7-4-9-8(11)10-5-2-3-6-10/h2-7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAIKTQPQUDOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1595579-30-8
Record name N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide
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